molecular formula C21H24N6O6S B2375882 Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 847190-87-8

Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2375882
M. Wt: 488.52
InChI Key: JQCUGMKWXGDPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of Biginelli-type pyrimidine, which has attracted considerable attention from medicinal chemists over the past few decades . It is an ester derivative of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a simple hetaryl group, furan, at the C-4 position of the pyrimidine ring .


Synthesis Analysis

The synthesis of these types of compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The most popular approaches are based on these cyclization processes .


Molecular Structure Analysis

In the crystal structure of similar compounds, molecules are linked by pairs of N—H…O hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Anticancer Activity

A significant body of research focuses on the synthesis of novel derivatives of the compound, exploring their anticancer potential. For instance, novel derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, demonstrating potential as anticancer agents. The synthesis process typically involves nucleophilic substitution reactions, highlighting the compound's versatility as a precursor for developing therapeutics (Mallesha et al., 2012).

Neuroprotective Applications

Another area of interest is the compound's potential in neuroprotection, specifically in the context of Alzheimer's disease treatment. Derivatives designed to offer a multi-target therapeutic approach have shown promising results in inhibiting acetylcholinesterase activity, displaying antioxidant properties, and offering protection against toxicity in neuronal cell lines (Lecanu et al., 2010).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity

Research has also been conducted on the compound's antimicrobial properties. Several studies have synthesized new derivatives and evaluated their efficacy against a variety of bacterial and fungal strains, with some compounds demonstrating good to moderate antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Ravindra et al., 2008).

Antioxidant Activity

The compound's derivatives have also been investigated for their antioxidant activity. Some studies have synthesized new derivatives and assessed their ability to combat oxidative stress, revealing that certain compounds exhibit remarkable antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related disorders (Zaki et al., 2017).

Future Directions

The potential for future research into this compound and similar compounds is vast, given their diverse pharmacological effects . Further studies could focus on exploring their potential uses in various therapeutic applications.

properties

IUPAC Name

ethyl 4-[2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O6S/c1-4-32-21(31)27-9-7-26(8-10-27)14(28)12-34-18-15-17(24(2)20(30)25(3)19(15)29)22-16(23-18)13-6-5-11-33-13/h5-6,11H,4,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCUGMKWXGDPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.